Cas no 1804440-83-2 (6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile)

6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with a reactive aminomethyl group and an acetonitrile moiety, making it a versatile intermediate in organic synthesis. The presence of trifluoromethoxy and trifluoromethyl groups enhances its electron-withdrawing properties, improving stability and reactivity in nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where fluorinated pyridines are key scaffolds for bioactive molecules. Its structural features allow for further functionalization, enabling the development of compounds with tailored physicochemical properties. High purity and well-defined reactivity make it suitable for precision applications in medicinal chemistry and material science.
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile structure
1804440-83-2 structure
Product Name:6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile
CAS No:1804440-83-2
MF:C10H7F6N3O
MW:299.172502756119
CID:4842446
Update Time:2025-06-08

6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile
    • Inchi: 1S/C10H7F6N3O/c11-9(12,13)8-6(1-2-17)7(20-10(14,15)16)3-5(4-18)19-8/h3H,1,4,18H2
    • InChI Key: ITYPXIXIKXYMOH-UHFFFAOYSA-N
    • SMILES: FC(C1C(CC#N)=C(C=C(CN)N=1)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 373
  • XLogP3: 1.5
  • Topological Polar Surface Area: 71.9

6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029083135-1g
6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile
1804440-83-2 97%
1g
$1,519.80 2022-04-02

6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile Related Literature

Additional information on 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile

Introduction to 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804440-83-2)

6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1804440-83-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by its nitrogen-containing ring structure, which is a key feature in many biologically active molecules. The presence of multiple functional groups, including an aminomethyl side chain, a trifluoromethoxy substituent, and a trifluoromethyl group, makes this compound a versatile intermediate in synthetic chemistry and drug development.

The aminomethyl group (–CH₂–NH₂) at the 6-position of the pyridine ring introduces a nucleophilic site that can participate in various chemical reactions such as condensation, coupling, and modification, making it valuable for constructing more complex molecular architectures. The trifluoromethoxy group (–O–CF₃) at the 4-position enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the trifluoromethyl group (–CF₃) at the 2-position further contributes to the compound's pharmacokinetic properties by increasing its binding affinity to biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. The unique electronic properties of fluorine atoms can modulate the reactivity and selectivity of drug candidates, leading to improved efficacy and reduced side effects. For instance, studies have demonstrated that fluorinated pyridines exhibit enhanced binding to enzymes and receptors, making them promising scaffolds for antiviral, anticancer, and anti-inflammatory drugs.

The synthesis of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorinated groups often necessitates specialized methodologies to ensure high yields and purity. Techniques such as metal-catalyzed cross-coupling reactions, nucleophilic substitution, and directed functionalization are commonly employed in its preparation. The compound's structural complexity necessitates rigorous analytical characterization using spectroscopic methods like nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity.

In the realm of drug discovery, this compound has been explored as a precursor for more complex molecules with potential therapeutic applications. For example, researchers have investigated its utility in generating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The combination of an aminomethyl group for further derivatization and electron-withdrawing fluorinated substituents provides a favorable balance for designing molecules with high binding affinity and selectivity.

The role of computational chemistry has become increasingly prominent in optimizing the synthesis and properties of such compounds. Molecular modeling techniques allow researchers to predict the behavior of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile in various environments, aiding in the design of efficient synthetic routes and assessing its potential biological activity. These computational approaches complement experimental efforts by providing insights into molecular interactions and optimizing lead structures before they enter more costly and time-consuming phases of drug development.

Current research trends indicate that fluorinated pyridines continue to be a focal point in medicinal chemistry due to their broad range of applications. The ability to fine-tune electronic properties through fluorination has enabled the development of drugs with improved pharmacokinetic profiles. Moreover, advances in synthetic methodologies have made it feasible to incorporate complex fluorinated motifs into drug candidates with greater ease than previously possible.

The versatility of 6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile extends beyond pharmaceutical applications; it also finds utility in agrochemicals and material science. Fluorinated compounds are known for their stability under various environmental conditions, making them suitable for use in crop protection agents where durability is essential. Additionally, their unique electronic properties make them valuable in designing advanced materials with specific optical or electronic characteristics.

In conclusion,6-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-acetonitrile (CAS No. 1804440-83-2) represents a significant advancement in synthetic organic chemistry with far-reaching implications for drug development and industrial applications. Its complex structure and functional groups offer numerous opportunities for innovation across multiple scientific disciplines. As research progresses, this compound is expected to contribute further to our understanding of molecular interactions and therapeutic interventions.

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